2-methoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-methoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Applications in Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which share a structural motif with the specified compound, has highlighted potential applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Nematocidal Activities
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022). Additionally, derivatives of 1,3,4-thiadiazoles have shown promise as antifungal agents, indicating their potential in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Synthesis of Pharmaceutical Intermediates
The efficient synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, a crucial intermediate for fourth-generation cephalosporins, underscores the value of thiadiazole compounds in pharmaceutical manufacturing. An improved procedure for its synthesis has been developed, highlighting the compound's role in producing advanced antibiotics (Zhao Xin-qi, 2007).
Anticancer Evaluation
Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has revealed significant anticancer activity against a range of human cancer cell lines. This indicates the potential use of similar compounds in the development of new anticancer drugs (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
properties
IUPAC Name |
2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-3-4-8-12(11)16-19-20-17(23-16)18-15(21)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRPLQRMGAWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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